

The Elusive 2-Methoxyoctanenitrile: A Technical Guide to Its Synthesis and Inferred Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Methoxyoctanenitrile*

Cat. No.: *B15434826*

[Get Quote](#)

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in the field of drug development and organic synthesis, this technical guide addresses the commercial availability and synthetic pathways of **2-Methoxyoctanenitrile**. Extensive research indicates that **2-Methoxyoctanenitrile** is not a commercially available stock chemical. However, this guide provides a comprehensive overview of a feasible synthetic route, starting from readily available precursors.

Section 1: Commercial Availability

Direct searches for **2-Methoxyoctanenitrile** from major chemical suppliers did not yield any commercial sources, suggesting it is a novel or rare compound that must be synthesized on demand. The focus of this guide, therefore, shifts to the procurement of its essential starting materials. The key precursors for a plausible synthesis are octanal, a cyanide source (such as sodium cyanide), and a methylating agent. The commercial availability of these precursors is summarized in the table below.

Chemical Name	CAS Number	Representative Suppliers	Typical Purity	Available Quantities
Octanal	124-13-0	Sigma-Aldrich, TCI America, Chem-ImpeX	≥95%	5g - 1kg
Sodium Cyanide	143-33-9	Strem Chemicals, Thermo Scientific, Telematique	≥98%	5g - 500g (Regulated)
Methanol	67-56-1	Fisher Scientific, various	≥99.8%	500mL - Bulk
2-Bromoocetane	557-35-7	Fluorochem, TCI America	≥85-95%	5g - 100g

Disclaimer: The availability and pricing of these chemicals are subject to change and may vary by region and supplier. The handling of sodium cyanide is highly regulated due to its extreme toxicity and requires appropriate safety precautions and licensing.

Section 2: Proposed Synthesis of 2-Methoxyoctanenitrile

A viable and efficient synthetic route to **2-Methoxyoctanenitrile** is a two-step process starting from octanal. The first step involves the formation of the corresponding cyanohydrin, 2-hydroxyoctanenitrile. The subsequent step is the methylation of the hydroxyl group to yield the target methoxy nitrile.

Step 1: Synthesis of 2-Hydroxyoctanenitrile (Octanal Cyanohydrin)

The reaction of octanal with hydrogen cyanide (generated *in situ* from sodium cyanide and an acid) results in the formation of 2-hydroxyoctanenitrile. This is a classic nucleophilic addition to a carbonyl group.[1][2]

Experimental Protocol:

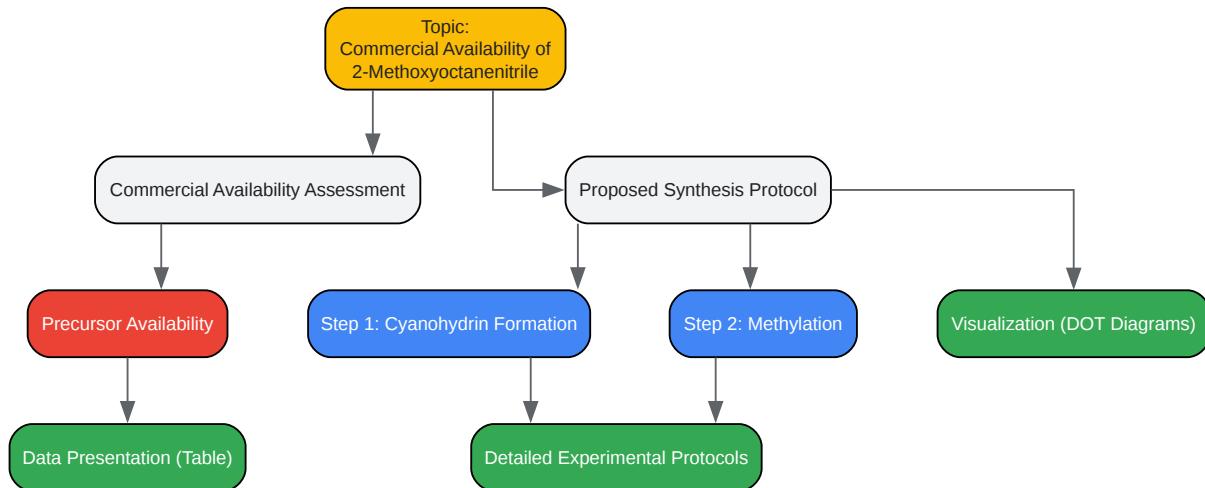
- Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.
- Reagents: Octanal is dissolved in a suitable organic solvent, such as diethyl ether or ethanol. A solution of sodium cyanide in water is prepared separately.
- Reaction: The aqueous sodium cyanide solution is slowly added to the stirred solution of octanal. Following this, a stoichiometric amount of a weak acid (e.g., acetic acid) or a controlled amount of a stronger acid (e.g., sulfuric acid, maintaining a pH of 4-5) is added dropwise via the dropping funnel.^[1] The temperature of the reaction mixture should be maintained between 0-10 °C.
- Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting aldehyde.
- Workup: Once the reaction is complete, the mixture is carefully neutralized. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-hydroxyoctanenitrile.

Step 2: Methylation of 2-Hydroxyoctanenitrile

The hydroxyl group of the cyanohydrin is then methylated to form **2-methoxyoctanenitrile**. A common method for this transformation is the Williamson ether synthesis.

Experimental Protocol:

- Reaction Setup: A dry, three-necked, round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.
- Reagents: The crude 2-hydroxyoctanenitrile from the previous step is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH),


is carefully added in portions to the solution under a nitrogen atmosphere to form the alkoxide.

- Reaction: A methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$), is added dropwise to the stirred solution. The reaction mixture is then heated to reflux to drive the reaction to completion.
- Monitoring: The reaction progress is monitored by TLC or GC to observe the disappearance of the starting cyanohydrin and the appearance of the product.
- Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
- Purification: The crude **2-methoxyoctanenitrile** can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Section 3: Visualizing the Synthesis and Workflow

To further clarify the proposed synthesis and the logical structure of this guide, the following diagrams are provided.

Caption: Proposed two-step synthesis of **2-Methoxyoctanenitrile** from octanal.

[Click to download full resolution via product page](#)

Caption: Logical workflow of this technical guide.

This guide provides a foundational understanding for the synthesis of **2-Methoxyoctanenitrile**. Researchers and drug development professionals can use this information as a starting point for their synthetic endeavors, adapting the protocols to their specific laboratory conditions and safety standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thomasnet.com [thomasnet.com]
- 2. 2-bromo-octane | 557-35-7 | Buy Now [molport.com]
- To cite this document: BenchChem. [The Elusive 2-Methoxyoctanenitrile: A Technical Guide to Its Synthesis and Inferred Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15434826#commercial-availability-of-2-methoxyoctanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com